molecular formula C23H20Cl2N2O4S B3591842 N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3591842
M. Wt: 491.4 g/mol
InChI Key: UONSGXNCHVTQCW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a dichlorobenzyl group, and a phenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.

    Formation of 2,4-dichlorobenzyl chloride: This involves the chlorination of benzyl chloride using chlorine gas in the presence of a catalyst.

    Synthesis of phenylsulfonyl chloride: This can be prepared by sulfonation of benzene using sulfur trioxide followed by chlorination with thionyl chloride.

    Coupling reactions: The final step involves coupling the prepared intermediates with glycinamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycine: Similar structure but with a glycine backbone.

    N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)alanine: Similar structure but with an alanine backbone.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c1-16(28)17-6-5-7-20(12-17)26-23(29)15-27(14-18-10-11-19(24)13-22(18)25)32(30,31)21-8-3-2-4-9-21/h2-13H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONSGXNCHVTQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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